![molecular formula C22H28Zr+2 B593448 RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) CAS No. 132881-67-5](/img/no-structure.png)
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV)
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Description
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is an important organometallic reagent, which is commonly used in organic synthesis reactions . It is a colorless to light yellow liquid and is flammable . It can slowly break down in the air .
Synthesis Analysis
Ethylene bis (4,5, 6,7-tetrahydro-1-indenyl) dimethyl zirconium can be obtained by reacting dimethyl zirconium chloride with 4,5, 6,7-tetrahydro-1-indanone in an organic solvent .Molecular Structure Analysis
The molecular formula of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is C22H30Zr10* . The molecular weight is 385.7 .Chemical Reactions Analysis
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is commonly used in organic synthesis reactions . It can be used as catalysts, ligands, solvents, etc., and play an important role in the synthesis of organometallic compounds, coatings, plastics and other fields .Physical And Chemical Properties Analysis
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is a colorless to light yellow liquid . It is flammable and can slowly break down in the air .Safety And Hazards
Future Directions
As an important organometallic reagent, RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) has a wide range of applications in the field of organic synthesis . It is expected that its application in the synthesis of organometallic compounds, coatings, plastics and other fields will continue to expand in the future .
properties
CAS RN |
132881-67-5 |
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Product Name |
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) |
Molecular Formula |
C22H28Zr+2 |
Molecular Weight |
383.69 |
IUPAC Name |
(1R)-1-methanidyl-2-[2-[(1R)-1-methanidyl-4,5,6,7-tetrahydro-1H-inden-2-yl]ethyl]-4,5,6,7-tetrahydro-1H-indene;zirconium(4+) |
InChI |
InChI=1S/C22H28.Zr/c1-15-17(13-19-7-3-5-9-21(15)19)11-12-18-14-20-8-4-6-10-22(20)16(18)2;/h13-16H,1-12H2;/q-2;+4/t15-,16-;/m1./s1 |
InChI Key |
BFCNVERTNMBVEA-QNBGGDODSA-N |
SMILES |
[CH2-]C1C2=C(CCCC2)C=C1CCC3=CC4=C(C3[CH2-])CCCC4.[Zr+4] |
Origin of Product |
United States |
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